molecular formula C5H12ClN3 B1376603 1-Cyclopropyl-1-methylguanidine hydrochloride CAS No. 1423026-93-0

1-Cyclopropyl-1-methylguanidine hydrochloride

Cat. No.: B1376603
CAS No.: 1423026-93-0
M. Wt: 149.62 g/mol
InChI Key: GAGOCJPBJGPSTM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-methylguanidine hydrochloride is a chemical compound with the molecular formula C5H12ClN3. It is a derivative of guanidine, featuring a cyclopropyl and a methyl group attached to the guanidine core. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-methylguanidine hydrochloride typically involves the reaction of cyclopropylamine with methyl isothiocyanate, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. The general reaction scheme is as follows:

    Cyclopropylamine + Methyl isothiocyanate: The reaction between cyclopropylamine and methyl isothiocyanate forms an intermediate thiourea derivative.

    Hydrolysis: The intermediate is then hydrolyzed to form 1-Cyclopropyl-1-methylguanidine.

    Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-methylguanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the guanidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-Cyclopropyl-1-methylguanidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-methylguanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylguanidine: Similar structure but lacks the methyl group.

    Methylguanidine: Similar structure but lacks the cyclopropyl group.

    Cyclopropylmethylamine: Contains both cyclopropyl and methyl groups but lacks the guanidine core.

Uniqueness

1-Cyclopropyl-1-methylguanidine hydrochloride is unique due to the presence of both cyclopropyl and methyl groups attached to the guanidine core. This unique structure imparts specific chemical and biological properties, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-1-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.ClH/c1-8(5(6)7)4-2-3-4;/h4H,2-3H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGOCJPBJGPSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-93-0
Record name Guanidine, N-cyclopropyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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